
6-bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one
Übersicht
Beschreibung
6-bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one, commonly referred to as 6-Bromo-1-MBQ, is a quinoline derivative with a wide range of applications in scientific research. It is a synthetic compound that has been used in a variety of laboratory experiments, including those involving biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Inhibitory Activity
6-Bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one and its derivatives are synthesized through various chemical processes, including Negishi-type coupling reactions. These compounds have been studied for their inhibitory activities against steroid 5α-reductases, which play a crucial role in conditions like androgenetic alopecia and prostate diseases. The structure-activity relationship reveals that the activity and selectivity depend significantly on the heterocycle's features and the substituent's size (Baston, E., Palusczak, A., & Hartmann, R., 2000).
Regioselective Synthesis
The compound has also been utilized in the regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones, showcasing its role in constructing complex quinoline derivatives through radical cyclization processes. This synthesis pathway highlights its versatility in organic synthesis, offering high yields and demonstrating the compound's utility in creating pharmacologically relevant structures (Majumdar, K., & Mukhopadhyay, P., 2003).
Antibacterial Activity
Research on derivatives of 6-bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one, such as those involving chalcone synthesis and their cyclized products, has also been conducted. These studies include spectrofluorometric characterization and evaluation of antibacterial activity, showcasing the potential of these compounds in developing new antibacterial agents. The antibacterial activity, supported by quantum chemistry calculations, suggests these derivatives could serve as effective agents against various bacterial infections (Khan, S. A., 2017).
Environmental Benign Synthesis
Moreover, the synthesis of quinolin-2(1H)-one derivatives in ionic liquids has been explored, demonstrating an environmentally benign method that offers good yields, simplicity, and eco-friendliness. This method aligns with the principles of green chemistry, emphasizing the importance of sustainable practices in chemical synthesis (Liu Chang-chun, 2010).
Process Chemistry Improvements
The compound's role extends into process chemistry, where it serves as a key intermediate in drug discoveries. Through the introduction of telescoping processes and design of experiments, the synthesis route has been optimized to increase yield and maintain purity, underscoring its value in pharmaceutical manufacturing (Nishimura, K., & Saitoh, T., 2016).
Eigenschaften
IUPAC Name |
6-bromo-1-[(4-methoxyphenyl)methyl]quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-21-15-6-2-12(3-7-15)11-19-16-8-5-14(18)10-13(16)4-9-17(19)20/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXRCDQFPJSLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=CC2=O)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1-(4-methoxybenzyl)quinolin-2(1H)-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

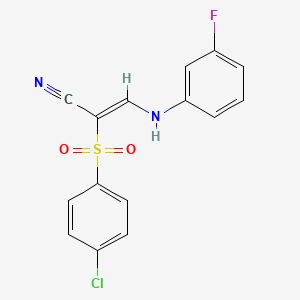

![N-[1-(2-Fluorophenyl)propan-2-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2837596.png)
![Methyl 3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2837598.png)
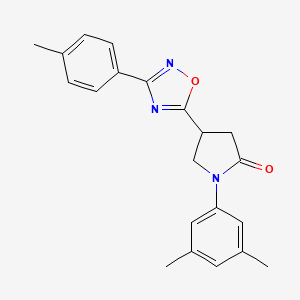
![N-[(5-butylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2837601.png)
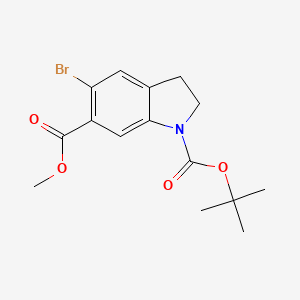
![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2837604.png)
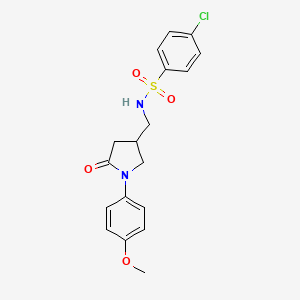
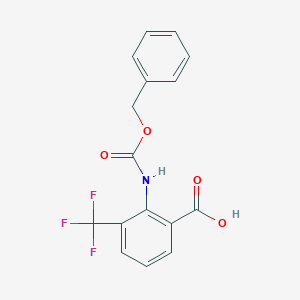
![4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2837611.png)
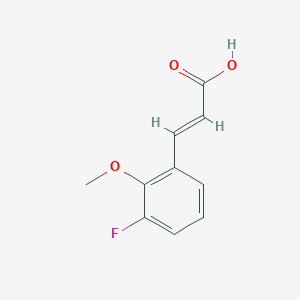
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2837613.png)
